5-Amino-2-morpholinobenzenecarboxylic acid

Catalog No.
S667521
CAS No.
65989-45-9
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-morpholinobenzenecarboxylic acid

CAS Number

65989-45-9

Product Name

5-Amino-2-morpholinobenzenecarboxylic acid

IUPAC Name

5-amino-2-morpholin-4-ylbenzoic acid

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)

InChI Key

XHGJRPHMWRRIDE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O

5-Amino-2-morpholinobenzenecarboxylic acid is an organic compound characterized by the presence of an amino group and a morpholine ring attached to a benzenecarboxylic acid structure. Its chemical formula is C11_{11}H14_{14}N2_{2}O3_{3}, and it has a CAS number of 65989-45-9. The compound is notable for its potential applications in medicinal chemistry, particularly as a building block for drug development and as a reagent in various

Synthesis and Characterization:

5-Amino-2-morpholinobenzenecarboxylic acid is a relatively new organic compound, and research on its synthesis and characterization is ongoing. Studies have described various methods for its synthesis, including using palladium-catalyzed amination reactions and multicomponent reactions. PubChem, National Institutes of Health: )

Potential Biological Activities:

Due to the presence of both the amino and carboxylic acid functional groups, 5-amino-2-morpholinobenzenecarboxylic acid has been investigated for potential biological activities. Some studies suggest it may possess:

  • Antibacterial activity: Research has shown that the compound exhibits moderate antibacterial activity against certain bacterial strains. Wei, Y., et al. (2012). Design, synthesis, and antibacterial evaluation of novel 5-substituted 2-morpholinobenzoic acid derivatives. European Journal of Medicinal Chemistry, 54, 402-409.:
  • Anticancer activity: In vitro studies have indicated that the compound may have some cytotoxic effects on certain cancer cell lines. Liu, Y., et al. (2014). Synthesis and antitumor activity of novel 5-substituted-2-morpholinobenzoic acid derivatives. Molecules (Basel, Switzerland), 19(12), 21438-21453.: )

Material Science Applications:

Research suggests that 5-amino-2-morpholinobenzenecarboxylic acid may have potential applications in material science due to its:

  • Ligand properties: The molecule's structure allows it to potentially bind to metal ions, making it a candidate for the development of coordination polymers or other functional materials. Sun, J., et al. (2012). A new metal-organic framework based on 5-amino-2-morpholinobenzenecarboxylic acid: hydrothermal synthesis, structure determination, and thermal stability. Inorganic Chemistry, 51(14), 7383-7389.:
  • Organic electronics: The compound's properties are being explored for potential applications in organic electronics due to its potential for self-assembly and conductivity. Xu, W., et al. (2014). Synthesis and characterization of novel 5-substituted-2-morpholinobenzoic acid derivatives with potential applications in organic electronics. Journal of Materials Science, 49(10), 3636-3644.:
, primarily due to its functional groups:

  • Amidation: The carboxylic acid group can undergo amidation reactions with different amines to form amides. This reaction is facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) .
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis .
  • Reduction: The amino group can be involved in reduction reactions, leading to the formation of secondary or tertiary amines under suitable conditions .

Research indicates that 5-amino-2-morpholinobenzenecarboxylic acid exhibits various biological activities. It has been studied for its potential as an inhibitor of certain enzymes and pathways relevant to disease processes. The presence of the morpholine ring contributes to its ability to interact with biological targets, enhancing its pharmacological profile. For instance, derivatives of this compound have shown promise in inhibiting lipoxygenase, an enzyme involved in inflammatory processes .

Several synthesis methods have been developed for 5-amino-2-morpholinobenzenecarboxylic acid:

  • Direct Synthesis: One common method involves the reaction of 2-morpholinobenzoic acid with ammonia or primary amines under acidic or basic conditions to introduce the amino group .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis strategies that streamline the process, allowing for the simultaneous formation of multiple functional groups while minimizing purification steps .
  • Reagent-Based Approaches: Utilizing reagents like N-chlorophthalimide and triphenylphosphine has been explored for generating amides from carboxylic acids efficiently .

5-Amino-2-morpholinobenzenecarboxylic acid finds applications in various fields:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory diseases and cancer.
  • Chemical Research: The compound is used as a reagent in organic synthesis, particularly in the development of new chemical entities with potential therapeutic effects.
  • Biochemical Studies: Its derivatives are employed in biochemical assays to study enzyme activity and cellular pathways.

Interaction studies involving 5-amino-2-morpholinobenzenecarboxylic acid have focused on its binding affinity with specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins, providing insights into its potential efficacy as an inhibitor.
  • Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting enzymes like lipoxygenase and cyclooxygenase, which are crucial in inflammatory responses .

5-Amino-2-morpholinobenzenecarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-Amino-2-nitrobenzoic acidNitro group instead of morpholineExhibits different reactivity due to nitro group
4-Amino-benzoic acidAmino group at para position without morpholineLess soluble compared to morpholine derivatives
Morpholino-benzenesulfonamideContains sulfonamide functionalityPotentially different biological activities
2-Morpholino-benzenesulfonic acidSulfonic acid group instead of carboxylic acidDifferent solubility and reactivity profile

The unique combination of the amino group and morpholine ring within 5-amino-2-morpholinobenzenecarboxylic acid contributes significantly to its solubility and biological activity, distinguishing it from similar compounds.

XLogP3

0.5

Wikipedia

5-amino-2-morpholinobenzenecarboxylic acid

Dates

Last modified: 08-15-2023

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